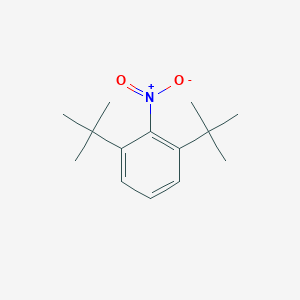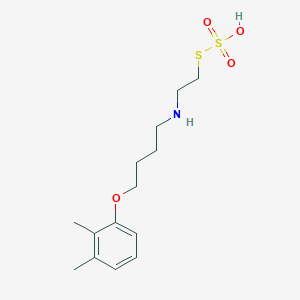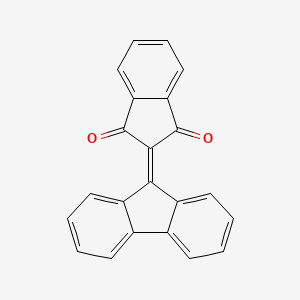
p-(Bis(2-chloroethyl)amino)phenol 2,6-dimethylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-(Bis(2-chloroethyl)amino)phenol 2,6-dimethylbenzoate: is a chemical compound known for its unique structure and properties It is an ester derivative of p-(Bis(2-chloroethyl)amino)phenol and 2,6-dimethylbenzoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of p-(Bis(2-chloroethyl)amino)phenol 2,6-dimethylbenzoate typically involves the esterification of p-(Bis(2-chloroethyl)amino)phenol with 2,6-dimethylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: p-(Bis(2-chloroethyl)amino)phenol 2,6-dimethylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, p-(Bis(2-chloroethyl)amino)phenol 2,6-dimethylbenzoate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in diverse chemical transformations, making it valuable for developing new compounds and materials .
Biology and Medicine: It may be studied for its cytotoxic effects on cancer cells and its ability to interact with DNA .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes .
Wirkmechanismus
The mechanism of action of p-(Bis(2-chloroethyl)amino)phenol 2,6-dimethylbenzoate involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The chloroethyl groups can alkylate DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy .
Vergleich Mit ähnlichen Verbindungen
Chlorambucil: A nitrogen mustard alkylating agent used in chemotherapy.
Melphalan: Another alkylating agent with similar structural features and applications.
Cyclophosphamide: A widely used alkylating agent in cancer treatment.
Uniqueness: p-(Bis(2-chloroethyl)amino)phenol 2,6-dimethylbenzoate is unique due to its specific ester linkage and the presence of the 2,6-dimethylbenzoate moiety. This structural feature may impart distinct reactivity and biological activity compared to other alkylating agents .
Eigenschaften
CAS-Nummer |
21667-01-6 |
|---|---|
Molekularformel |
C19H21Cl2NO2 |
Molekulargewicht |
366.3 g/mol |
IUPAC-Name |
[4-[bis(2-chloroethyl)amino]phenyl] 2,6-dimethylbenzoate |
InChI |
InChI=1S/C19H21Cl2NO2/c1-14-4-3-5-15(2)18(14)19(23)24-17-8-6-16(7-9-17)22(12-10-20)13-11-21/h3-9H,10-13H2,1-2H3 |
InChI-Schlüssel |
TZLVOSZIPXICJI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)C(=O)OC2=CC=C(C=C2)N(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Bromo-6-hydroxy-5,6-dihydrobenzo[d][1]benzazepin-7-one](/img/structure/B14705795.png)

![1,5-Dimethylbicyclo[3.2.0]heptan-6-one](/img/structure/B14705809.png)

![1H-Pyrrole, 1-[(4-chlorophenyl)methyl]-](/img/structure/B14705815.png)





![3H-4,9a-Methanonaphtho[1,2-c]furan-1,3(4H)-dione](/img/structure/B14705852.png)

![2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-ylmethanol](/img/structure/B14705856.png)
